Chromium (III) hexafluoroacetylacetonate

Description

Significance of Transition Metal Beta-Diketone Complexes in Contemporary Inorganic Chemistry

Transition metal beta-diketonate complexes are a class of coordination compounds that have been the subject of extensive research for over a century. researchgate.net These complexes are formed between a transition metal ion and one or more beta-diketonate ligands, which are the conjugate bases of beta-diketones (1,3-diones). The versatility of these ligands, which can be modified with various substituents, allows for the fine-tuning of the resulting complex's electronic and steric properties. researchgate.net This adaptability makes them invaluable in a wide range of applications, including catalysis, materials science, and as precursors for chemical vapor deposition (CVD). researchgate.netmdpi.com In catalysis, they are utilized in both homogeneous and heterogeneous systems for various organic transformations. researchgate.net Their volatility and thermal stability also make them excellent candidates for the deposition of thin metal or metal oxide films. nih.gov

Distinctive Features and Chemical Relevance of Hexafluoroacetylacetonate Ligands

The hexafluoroacetylacetonate (hfac) ligand, derived from hexafluoroacetylacetone (B74370), possesses unique characteristics that set it apart from non-fluorinated analogues like acetylacetonate (B107027) (acac). The presence of two trifluoromethyl (-CF₃) groups, which are strongly electron-withdrawing, significantly influences the properties of the resulting metal complexes. This fluorination enhances the volatility and Lewis acidity of the metal center. rice.edu The increased volatility is a crucial attribute for applications such as chemical vapor deposition (CVD), where the precursor must be easily transferred to the gas phase. nih.gov The enhanced Lewis acidity can lead to unique catalytic activities and reactivity patterns.

Historical Trajectories and Current Research Landscape of Chromium(III) Hexafluoroacetylacetonate

The study of chromium(III) beta-diketonate complexes has a long history, with early work focusing on their synthesis and fundamental properties. capes.gov.br Chromium(III) hexafluoroacetylacetonate, specifically, has been a subject of interest due to the combined properties of the chromium(III) ion and the fluorinated ligand. The synthesis of Cr(hfac)₃ is typically achieved by reacting a chromium(III) salt with hexafluoroacetylacetone in the presence of a base. A known method involves the reaction of CrCl₃·3THF with the sodium salt of hexafluoroacetylacetone (Na(hfac)).

Current research on Chromium(III) hexafluoroacetylacetonate and related complexes is vibrant and multifaceted. Scientists are exploring its applications as a catalyst in various reactions, including olefin polymerization. researchgate.net Furthermore, its utility as a precursor in Materials Science for the deposition of chromium-containing thin films via CVD continues to be an active area of investigation. mdpi.com The unique electronic structure and reactivity of Cr(hfac)₃ also make it a model compound for fundamental studies in coordination chemistry and spectroscopy.

Physicochemical Properties of Chromium(III) Hexafluoroacetylacetonate

| Property | Value | Reference |

| Chemical Formula | Cr(C₅HF₆O₂)₃ | |

| Appearance | Green crystalline solid | researchgate.net |

| Molar Mass | 673.14 g/mol | capes.gov.br |

| Melting Point | 83-85 °C | researchgate.net |

| Crystal Structure | Octahedral | researchgate.net |

| Cr-O Bond Distance | 1.943(5) Å | researchgate.net |

Key Research Findings on Chromium(III) Beta-Diketone Complexes

| Research Area | Key Findings | Reference |

| Catalysis | Chromium(III) complexes, including those with beta-diketonate ligands, have shown high activity as catalysts for ethylene (B1197577) oligomerization and polymerization. | researchgate.net |

| Chemical Vapor Deposition (CVD) | The volatility of fluorinated beta-diketonate complexes like Cr(hfac)₃ makes them suitable precursors for the deposition of metal and metal oxide thin films. | mdpi.com |

| Electrochemistry | The redox properties of tris(β-diketonato)chromium(III) complexes are significantly influenced by the substituents on the β-diketonate ligand, affecting the ease of reduction of the Cr(III)/Cr(II) couple. | researchgate.net |

| Spectroscopy | Spectroscopic studies, including UV-Vis and IR, are crucial for understanding the electronic structure and bonding within these complexes. The d-d electronic transitions are responsible for their characteristic colors. | isofts.kiev.uawikipedia.org |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C15H6CrF18O6 |

|---|---|

Molecular Weight |

676.17 g/mol |

IUPAC Name |

chromium;(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one |

InChI |

InChI=1S/3C5H2F6O2.Cr/c3*6-4(7,8)2(12)1-3(13)5(9,10)11;/h3*1,12H;/b3*2-1-; |

InChI Key |

HWKPDQBCGOIWGE-JVUUZWNBSA-N |

Isomeric SMILES |

C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.[Cr] |

Canonical SMILES |

C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.[Cr] |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations

Comprehensive Analysis of Direct Synthetic Routes for Tris(hexafluoroacetylacetonato)chromium(III)

The formation of the stable Cr(III) complex can be achieved through several routes, primarily involving the oxidation of a chromium(II) precursor during the ligation process or by starting with alternative, highly reactive chromium precursors.

A primary route to Cr(hfac)₃ involves the initial synthesis of a chromium(II) intermediate, which is subsequently oxidized. The treatment of a tetrahydrofuran (B95107) (THF) solution of chromium(II) chloride (CrCl₂) with sodium hexafluoroacetylacetonate (Na(hfac)) does not directly yield the Cr(III) species. psu.edu Instead, it affords a six-coordinate, high-spin chromium(II) complex, trans-bis(hexafluoroacetylacetonato)bis(tetrahydrofuran)chromium(II), or Cr(hfac)₂(thf)₂. psu.eduresearchgate.net This intermediate is isolated as dark reddish-brown crystals. psu.edu

The reaction proceeds as follows: A solution of CrCl₂(thf) in tetrahydrofuran is treated with a solution of Na(hfac). psu.edu The mixture, which changes from pale blue to dark brown, is stirred overnight. psu.edu After removing the solvent, the residue is extracted with diethyl ether, from which the Cr(hfac)₂(thf)₂ complex crystallizes upon cooling. psu.edu This chromium(II) complex is notably sensitive to air, readily oxidizing to a green material, characteristic of Cr(III) species. psu.edu The final Cr(hfac)₃ is an octahedral compound. psu.eduresearchgate.net

Table 1: Synthesis of Chromium(II) Hexafluoroacetylacetonate Intermediate

| Precursor | Reagent | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| CrCl₂(thf) | Na(hfac) | Tetrahydrofuran, Diethyl Ether | Cr(hfac)₂(thf)₂ | 24% | psu.edu |

The crystal structure of Cr(hfac)₂(thf)₂ shows a trans octahedral geometry. psu.eduresearchgate.net The final Cr(hfac)₃ complex, obtained after oxidation, is also octahedral with Cr-O distances of 1.943(5) Å and 1.955(5) Å. psu.eduresearchgate.net

An alternative and direct synthesis of a Cr(II)-hfac complex utilizes a different type of precursor, bis[bis(trimethylsilyl)amido]chromium(II), specifically Cr[N(SiMe₃)₂]₂(thf)₂. psu.edu This method involves the reaction of the chromium amide complex with the protonated ligand, hexafluoroacetylacetone (B74370) (Hhfac), in diethyl ether at low temperatures (-78 °C). psu.edu The dropwise addition of Hhfac causes the solution to change from blue-grey to red-brown. psu.edu The product, red needles of Cr(hfac)₂(thf)₂, is isolated after warming the solution to room temperature, concentrating it, and cooling. psu.edu

Table 2: Alternative Synthesis of Chromium(II) Hexafluoroacetylacetonate Intermediate

| Precursor | Reagent | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| Cr[N(SiMe₃)₂]₂(thf)₂ | Hexafluoroacetylacetone (Hhfac) | Diethyl Ether | Cr(hfac)₂(thf)₂ | 26% | psu.edu |

In-depth Studies of Redox Processes and Ligand Scaffold Transformations During Complexation

The formation of Cr(hfac)₃ from Cr(II) precursors is intrinsically a redox reaction. The mechanism involves not just a simple oxidation of the metal center but also potential transformations within the ligand itself, highlighting the concept of "non-innocent" ligands.

Chromium(II) is a reducing agent, while chromium(III) is the most stable oxidation state for chromium in most coordination complexes. umb.edumelscience.com The synthesis starting from CrCl₂(thf) produces the Cr(II) complex Cr(hfac)₂(thf)₂, which is susceptible to oxidation. psu.edu The conversion to the final Cr(III) product, Cr(hfac)₃, occurs upon exposure to an oxidant, typically atmospheric oxygen. melscience.comchemguide.co.uk

Complexation: Cr²⁺ + 2 hfac⁻ → Cr(hfac)₂

Oxidation: Cr(hfac)₂ + oxidant + hfac⁻ → Cr(hfac)₃

In some beta-diketonate systems, the ligand itself can participate in the redox process. Research has shown that Cr(II) can induce a spontaneous reduction of the hexafluoroacetylacetonate (hfac⁻) ligand. researchgate.net This suggests an inner-sphere electron transfer mechanism where the chromium(II) center is oxidized to chromium(III), and in turn, one of the hfac⁻ ligands is reduced.

The concept of a "non-innocent" ligand is central to understanding the redox chemistry in this system. When Cr(II) reacts with hfac⁻, it can lead to the formation of a complex where the electron transfer from the metal to the ligand results in a Cr(III) center bound to a reduced, radical-anion form of the hfac ligand. researchgate.net This phenomenon has been observed in related systems; for instance, DFT calculations on a trinuclear chromium complex formed from a vinyl Grignard reagent showed that while the chromium atoms were all divalent, an additional electron resided on the π-system of the bridging organic ligand. nih.gov This illustrates that the ligand scaffold can act as an electron reservoir. The characterization of such species featuring non-innocent hfac⁻ ligands is crucial for a complete mechanistic picture of the Cr(II) to Cr(III) oxidation pathway. researchgate.net

Specialized Synthesis Strategies for Tailored Applications of Chromium(III) Hexafluoroacetylacetonate

The utility of Cr(hfac)₃, particularly its volatility and solubility, makes it a valuable precursor for materials science applications, most notably in Chemical Vapor Deposition (CVD). psu.edu Synthesis strategies can be tailored to optimize the precursor's properties for such uses.

For MOCVD applications, the precursor must be highly volatile and thermally stable. nih.gov Specialized syntheses focus on producing Cr(hfac)₃ with high purity to ensure the quality of the deposited thin films, such as crystalline chromium oxide. nih.gov The fluorine substituents on the hfac ligand significantly increase the complex's volatility and solubility compared to non-fluorinated analogues like chromium(III) acetylacetonate (B107027). psu.edu

Another specialized strategy involves grafting the Cr(hfac)₃ complex onto a support material, such as nanoporous silica. This is achieved by first synthesizing a modified ligand, such as tris(3-bromo-acetylacetonato)chromium(III), which can then react with a functionalized support (e.g., amine-functionalized silica) to create a covalently bonded, tethered complex. This approach is designed to create well-dispersed, stable catalytic sites for reactions like ethylene (B1197577) polymerization or alcohol oxidation.

Preparation for Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) Precursor Development

Chromium(III) hexafluoroacetylacetonate, Cr(hfac)3, is a key precursor for the deposition of chromium-containing thin films via Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). azonano.comnih.gov Its suitability stems from its volatility and thermal stability, which are enhanced by the fluorine atoms in the hexafluoroacetylacetonate (hfac) ligands. azonano.commdpi.com The synthesis of Cr(hfac)3 for these applications is critical and has been well-documented.

A common synthetic route involves the reaction of a chromium salt with sodium hexafluoroacetylacetonate (Na(hfac)). For instance, treating a tetrahydrofuran (THF) solution of chromium(II) chloride (CrCl2) with Na(hfac) can lead to the formation of the Cr(II) intermediate, Cr(hfac)2(thf)2, which can then be oxidized to the desired Cr(III) complex, Cr(hfac)3. researchgate.net The Cr(hfac)3 complex adopts an octahedral geometry. researchgate.net

The selection of precursors for CVD and ALD is a meticulous process where the chemical properties of the molecule directly influence the quality of the resulting film. sigmaaldrich.com For β-diketonate complexes like Cr(hfac)3, factors such as the energy required to break the metal-ligand bonds are crucial for determining reactivity and potential decomposition pathways. nih.gov The presence of trifluoro groups on the ligand, as in hfac, generally imparts the necessary thermal stability and volatility for successful CVD and ALD processes. azonano.com These precursors must vaporize without premature decomposition and then react cleanly on the substrate surface at a desired temperature. mdpi.com

The structural characteristics of Cr(hfac)3 have been confirmed by single-crystal X-ray diffraction, providing precise data on its geometry. researchgate.net This information is vital for understanding its behavior as a precursor.

| Complex | Geometry | Cr-O Bond Distance (Å) |

|---|---|---|

| Cr(hfac)₃ | Octahedral | 1.943(5) |

| trans-Cr(hfac)₂(thf)₂ | trans Octahedral | 1.936(3) [hfac], 2.019(6) [thf] |

Methodologies for Synthesizing Heterometallic Complexes Incorporating Chromium(III) Hexafluoroacetylacetonate

While Cr(hfac)3 is primarily known as a precursor, the principles of its coordination chemistry extend to the synthesis of more complex structures, including heterometallic assemblies. The acetylacetonate ligand family is versatile, and derivatives are often used to create multinuclear complexes. rsc.org A prominent strategy for creating heterometallic structures involves replacing one metal ion in a homometallic cluster with a different metal. uni-muenchen.de

This approach has been successfully applied to create anionic, heterometallic wheels derived from a neutral homometallic chromium(III) wheel. uni-muenchen.de By substituting a single chromium(III) center in a complex like [Cr8F8(O2CCMe3)16] with a divalent metal cation (M²⁺), a monoanionic species [Cr7MF8(O2CCMe3)16]⁻ is formed. uni-muenchen.de This charged species can then be isolated as a salt, separating it from the neutral starting material. uni-muenchen.de This method has been used to incorporate various divalent metals, such as nickel and manganese, into the chromium-based wheel structure. uni-muenchen.de

The synthesis typically involves reacting the homometallic chromium wheel with a salt of the desired hetero-metal in a suitable solvent. The resulting heterometallic complex can be crystallized and separated. uni-muenchen.de Characterization of these complex structures often involves elemental analysis and electrospray mass spectrometry (ES-MS) to confirm the incorporation of the new metal ion. uni-muenchen.de

| Heterometal (M) | Resulting Complex Formula | Analytical Finding (ES-MS, m/z) |

|---|---|---|

| Nickel (Ni) | [Cr₇NiF₈(O₂CCMe₃)₁₆]⁻ | 2191 |

| Manganese (Mn) | [Cr₇MnF₈(O₂CCMe₃)₁₆]⁻ | 2188 |

Fabrication Techniques for Nanostructured Materials Derived from Chromium(III) Hexafluoroacetylacetonate Precursors

Chromium(III) hexafluoroacetylacetonate and its analogs are instrumental in fabricating various nanostructured materials through vapor deposition techniques. azonano.comsigmaaldrich.com These processes, such as Metal-Organic Chemical Vapor Deposition (MOCVD) and Plasma-Assisted MOCVD (PAMOCVD), utilize the precursor's volatility to transport it to a heated substrate where it decomposes to form a thin film. sigmaaldrich.comresearchgate.net The precise control over film thickness, composition, and homogeneity offered by these techniques is essential for applications in electronics and protective coatings. azonano.comsigmaaldrich.com

For example, chromium nitride (CrN) thin films have been deposited using plasma-assisted MOCVD with chromium(III) acetylacetonate—a close analog of Cr(hfac)3—as the chromium source. researchgate.net In such a process, the precursor is vaporized and introduced into a reaction chamber along with other gases like nitrogen and hydrogen. researchgate.net A plasma is used to assist the decomposition of the precursors at lower temperatures, enabling the growth of nanocrystalline films. researchgate.net By optimizing process conditions such as substrate temperature and precursor flow rates, deposition rates of approximately 0.9 μm/h for CrN have been achieved. researchgate.net

Similarly, green chemistry approaches are being explored for the synthesis of chromium oxide (Cr2O3) nanostructures. nanobioletters.com While not a vapor deposition method, one study demonstrates the synthesis of Cr2O3 nanoparticles with an average crystallite size of 23.4 nm from a chromium(III) chloride precursor using a plant extract. nanobioletters.com The resulting nanostructures were characterized by X-ray diffraction (XRD) to confirm their hexagonal structure. nanobioletters.com Although this specific example uses a different precursor, Cr(hfac)3 is a well-established precursor for depositing chromium oxide films via ALD and CVD, where it would decompose with an oxygen source like ozone or water to form Cr2O3. nih.govaalto.fi The choice of precursor and deposition technique is critical for controlling the phase and properties of the resulting chromium oxide or nitride material. researchgate.netaalto.fi

| Material | Fabrication Technique | Precursor Type | Key Finding | Reference |

|---|---|---|---|---|

| Chromium Nitride (CrN) | Plasma Assisted MOCVD | Chromium(III) acetylacetonate | Achieved a deposition rate of ~0.9 μm/h. | researchgate.net |

| Chromium Oxide (Cr₂O₃) | Bio-mediated synthesis | Chromium(III) chloride hexahydrate | Synthesized hexagonal nanostructures with an average crystallite size of 23.4 nm. | nanobioletters.com |

Structural Elucidation and Stereochemical Characterization

Advanced Single-Crystal X-ray Diffraction Studies of Chromium(III) Hexafluoroacetylacetonate

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise solid-state structure of crystalline materials. For Cr(hfac)₃, these studies have provided fundamental insights into its coordination environment and bond metrics.

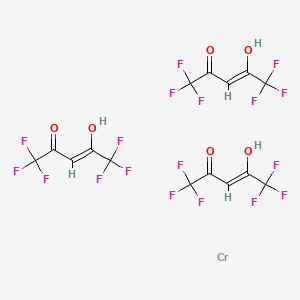

The crystal structure of Chromium(III) hexafluoroacetylacetonate reveals a monomeric complex where the central chromium(III) ion is coordinated to three bidentate hexafluoroacetylacetonate ligands. nih.gov This arrangement results in a well-defined, six-coordinate octahedral geometry around the chromium center. nih.gov The Cr³⁺ ion is chelated by six oxygen atoms, with each hfac ligand contributing two oxygen atoms.

In some crystalline materials, the asymmetric unit of the crystal lattice can contain more than one unique molecule, which are known as crystallographically independent centers. These centers may exhibit subtle differences in their geometries. For instance, studies on certain manganese and chromium complexes have revealed the presence of multiple, distinct metal centers within the same crystal structure. nih.govresearchgate.net However, based on the available scientific literature from the search results, there is no specific information detailing the presence of crystallographically independent Chromium(III) centers in the asymmetric unit of pure Chromium(III) hexafluoroacetylacetonate.

Comparing the structure of Cr(hfac)₃ with related metal β-diketonate complexes highlights the influence of both the metal ion and the ligand substituents on the coordination environment.

Chromium(III) acetylacetonate (B107027) (Cr(acac)₃): This complex is a close structural analog where the electron-withdrawing trifluoromethyl (-CF₃) groups of the hfac ligand are replaced by methyl (-CH₃) groups. The coordination geometry remains octahedral with D₃ symmetry. The average Cr-O bond distance in Cr(acac)₃ is approximately 1.93 Å, which is very similar to that in Cr(hfac)₃. nih.gov This suggests that the substitution of -CH₃ with -CF₃ groups has a minimal effect on the Cr-O bond length.

Iron(III) hexafluoroacetylacetonate (Fe(hfac)₃): While specific crystal structure data for Fe(hfac)₃ was not available in the search results, data for the analogous Iron(III) acetylacetonate (Fe(acac)₃) shows an octahedral complex with average Fe-O bond distances of about 2.00 Å. This longer bond length, compared to Cr(hfac)₃, is consistent with the slightly larger ionic radius of high-spin Fe³⁺ versus Cr³⁺.

Manganese(III) hexafluoroacetylacetonate (Mn(hfac)₃): Specific crystallographic bond lengths for Mn(hfac)₃ were not found in the search results. However, the structure of Manganese(III) acetylacetonate (Mn(acac)₃) is known to be significantly distorted from a regular octahedron due to the Jahn-Teller effect, which is characteristic of high-spin d⁴ metal ions like Mn³⁺ in an octahedral field. This leads to a less uniform set of Mn-O bond lengths compared to the more regular geometry of Cr(hfac)₃.

Gas-Phase Electron Diffraction Investigations for Isolated Molecular Structure Determination

Gas-phase electron diffraction is a powerful technique for determining the structure of molecules in the gaseous state, free from the packing forces present in a crystal lattice. While this method has been successfully applied to determine the gas-phase structure of related compounds like Manganese(III) acetylacetonate, the conducted searches yielded no results for gas-phase electron diffraction studies specifically on Chromium(III) hexafluoroacetylacetonate.

Stereochemical Aspects and Isomerism in Chromium(III) Hexafluoroacetylacetonate Systems

Isomerism, where different compounds share the same chemical formula but have different arrangements of atoms, is a key concept in coordination chemistry. Cr(hfac)₃ systems can participate in complex isomeric structures, particularly within heterometallic assemblies.

Molecular Isomer: This isomer exists as a single, neutral, heterotrimetallic trinuclear molecule with the structure [CrIII(acac)₃-Na-FeII(hfac)₃]. In this arrangement, the sodium ion bridges the chromium and iron complexes.

Ionic Isomer: In contrast, the ionic isomer is composed of two separate, charged, heterobimetallic trinuclear entities. Its structure is formulated as {[CrIII(acac)₃-Na-CrIII(acac)₃]⁺[FeII(hfac)₃-Na-FeII(hfac)₃]⁻}.

These two isomers, despite having the same atomic composition, exhibit significantly different physical and chemical properties, including solubility, thermal behavior, and volatility. This discovery introduced a new class of molecular versus ionic structural isomerism in the realm of complex polynuclear and heterometallic coordination compounds. The interconversion between these two isomeric forms can occur in noncoordinating solvents.

Polymorphism and Crystal Packing Phenomena of Chromium (III) hexafluoroacetylacetonate

The solid-state arrangement of molecules, dictated by intermolecular forces, is fundamental to a material's properties. In the case of this compound, [Cr(hfac)₃], a comprehensive analysis of its crystal packing reveals intricate non-covalent interactions, while the phenomenon of polymorphism—the existence of multiple crystalline forms—has not been reported in the scientific literature for this specific compound.

Research Findings on Crystal Structure

The definitive crystal structure of this compound was determined by single-crystal X-ray diffraction. This analysis revealed that the complex crystallizes in a monoclinic space group. The central chromium ion adopts a nearly ideal octahedral coordination geometry, bonded to the six oxygen atoms of the three bidentate hexafluoroacetylacetonate ligands.

While polymorphism is a common phenomenon in molecular crystals, influencing properties such as solubility and stability, no distinct polymorphic forms of Cr(hfac)₃ have been documented. mdpi.com Searches of crystallographic databases, including the Cambridge Structural Database (CSD), have so far revealed only a single crystal structure for this compound. fairsharing.org This suggests that under typical crystallization conditions, one particular packing arrangement is overwhelmingly favored.

Crystal Packing and Intermolecular Interactions

The trifluoromethyl groups, with their high electronegativity, are key participants in these interactions. The crystal packing is characterized by an arrangement where molecules are positioned to maximize favorable, albeit weak, electrostatic and dispersion forces. The intricate interplay of these forces dictates the specific three-dimensional arrangement of the molecules.

Studies on analogous metal hexafluoroacetylacetonate complexes have utilized techniques such as Hirshfeld surface analysis to quantify the contributions of different intermolecular contacts. researchgate.netnih.gov This method allows for a detailed visualization and quantification of interactions such as H···H, O···H, and C···H contacts, providing insight into the packing efficiency and stabilizing forces within the crystal. nih.gov Although a specific Hirshfeld analysis for Cr(hfac)₃ is not prominently featured in the literature, the principles derived from related structures are applicable. The packing is likely dominated by a multitude of weak interactions rather than a single strong, directional force like classical hydrogen bonding.

The absence of strong hydrogen bond donors or acceptors in the Cr(hfac)₃ molecule means that the crystal packing is primarily driven by the optimization of van der Waals forces and weak hydrogen bonds. The shape and electronic distribution of the molecule, with its bulky and electron-rich trifluoromethyl groups, are the determining factors in achieving a stable, close-packed structure.

Crystallographic Data for this compound

The following table summarizes the crystallographic data for the known crystal structure of this compound.

| Parameter | Value |

| Chemical Formula | C₁₅H₃CrF₁₈O₆ |

| Molecular Weight | 673.14 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.328(2) |

| b (Å) | 19.336(4) |

| c (Å) | 11.267(2) |

| α (°) | 90 |

| β (°) | 99.43(3) |

| γ (°) | 90 |

| Volume (ų) | 2220.9(8) |

| Z | 4 |

| Density (calculated) (g/cm³) | 2.014 |

| Cr-O bond length (Å) | ~1.943(5) |

Spectroscopic Characterization and Electronic Structure Probing

Vibrational Spectroscopy: Comprehensive Fourier Transform Infrared (FTIR) Spectroscopic Analysis

The vibrational characteristics of metal acetylacetonate (B107027) complexes, including the fluorinated analogue Chromium (III) hexafluoroacetylacetonate, are well-defined by Fourier Transform Infrared (FTIR) spectroscopy. The substitution of methyl (CH₃) protons with trifluoromethyl (CF₃) groups in the hexafluoroacetylacetonate (hfac) ligand induces notable shifts in the vibrational frequencies compared to the non-fluorinated chromium(III) acetylacetonate (Cr(acac)₃), reflecting the strong electron-withdrawing nature of the CF₃ groups.

The infrared spectrum of metal acetylacetonates (B15086760) is dominated by strong bands in the 1600–1520 cm⁻¹ region, which are assigned to C=O and C=C stretching vibrations within the chelate ring. researchgate.net For Cr(acac)₃, these bands typically appear around 1575 cm⁻¹ and 1520 cm⁻¹. researchgate.net In Cr(hfac)₃, these vibrations are expected to shift to higher frequencies due to the inductive effect of the fluorine atoms. The C-O stretching vibration appears at a higher frequency in fluorinated acetylacetonates compared to their non-fluorinated counterparts. researchgate.net

Vibrations involving the Cr-O bond are crucial for understanding the coordination environment. In Cr(acac)₃, bands engaged in Cr-O vibrational movements are found at lower frequencies, with asymmetric Cr-O stretching modes identified around 611 and 594 cm⁻¹, and a strong symmetric Cr-O stretching mode observed in Raman spectra at 460 cm⁻¹. researchgate.net Strong coupling is often observed between the various modes of the chelate ring. researchgate.net The infrared spectra of these complexes are characterized by C=O stretching vibrations of relatively low energy, a feature of oxygen-bonded acetylacetonates. wikipedia.org

Table 1: Key Vibrational Frequencies for Chromium Acetylacetonate Analogues

| Vibrational Mode | Typical Frequency Range (cm⁻¹) for Cr(acac)₃ | Expected Shift for Cr(hfac)₃ |

|---|---|---|

| C=O Stretching | 1575 | Higher Frequency |

| C=C Stretching | 1520 | Higher Frequency |

| Asymmetric Cr-O Stretching | 594 - 611 | Shifted |

| Symmetric Cr-O Stretching (Raman) | 460 | Shifted |

This table is interactive. Click on the headers to sort. Note: Data for Cr(acac)₃ is used as a reference to infer the characteristics of Cr(hfac)₃. Specific values for Cr(hfac)₃ may vary.

Electronic Spectroscopy: Detailed Ultraviolet-Visible (UV-Vis) Absorption and Luminescence Studies

The electronic spectrum of Chromium(III) hexafluoroacetylacetonate is characterized by both d-d transitions localized on the metal center and ligand-to-metal charge-transfer (LMCT) bands. As a d³ ion in a near-octahedral environment, Cr(III) typically exhibits two spin-allowed d-d transitions. nih.gov For Cr(III) complexes, these correspond to the ⁴A₂ → ⁴T₂ and ⁴A₂ → ⁴T₁ transitions, which are responsible for the compound's color. nih.govmsu.edu In Cr(acac)₃, the lowest-energy absorption feature is assigned to the ⁴A₂ → ⁴T₂ transition. msu.edu The ligand field splitting parameter (10Dq) for Cr(acac)₃ has been determined from UV-vis spectroscopy to be in the range of 2.21–2.24 eV. nih.gov

In addition to the spin-allowed absorptions, spin-forbidden transitions to doublet excited states (²E, ²T₁) also occur. cardiff.ac.uk While absorption to these states is weak, they are fundamentally important for the compound's luminescence properties. Following photoexcitation into the ligand-field or charge-transfer bands, the complex undergoes rapid intersystem crossing to the lowest-energy doublet state (²E). msu.edu This process occurs on a sub-picosecond timescale (kISC > 10¹³ s⁻¹). msu.edu

Luminescence in Cr(III) complexes arises from the spin-forbidden phosphorescent transition from the ²E state back to the ⁴A₂ ground state. msu.educardiff.ac.uk This emission is typically sharp and appears in the near-infrared region. rsc.org For Cr(acac)₃, this emission is centered around 794 nm. msu.edu These long-lived luminescent states make Cr(III) complexes attractive for various photophysical applications. cardiff.ac.ukrsc.org

Table 2: Electronic Transitions and Photophysical Properties of Cr(III) Acetylacetonate Complexes

| Transition / Property | Description | Typical Wavelength/Energy Range |

|---|---|---|

| ⁴A₂ → ⁴T₂ | Spin-allowed d-d transition | ~560 nm (for Cr(acac)₃) |

| ⁴A₂ → ⁴T₁ | Spin-allowed d-d transition | Higher energy than ⁴A₂ → ⁴T₂ |

| ⁴LMCT | Ligand-to-metal charge transfer | High energy (UV region) |

| ²E → ⁴A₂ | Phosphorescence (Luminescence) | ~794 nm (for Cr(acac)₃) msu.edu |

This table is interactive. Click on the headers to sort.

High-Resolution Mass Spectrometry Techniques (e.g., DART-MS) for Molecular Identity and Purity

High-resolution mass spectrometry is a definitive technique for confirming the molecular identity and assessing the purity of this compound. Techniques such as Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) analyzer can provide highly accurate mass measurements. The exact mass of Cr(CF₃COCHCOCF₃)₃ is 675.928203 g/mol . americanelements.com Mass spectrometry data can confirm the molecular ion peak corresponding to this mass, providing unambiguous evidence of the compound's identity.

Fragmentation patterns observed in the mass spectrum can further corroborate the structure of the complex. The loss of one or more hexafluoroacetylacetonate ligands is a common fragmentation pathway. The technique is also invaluable for detecting impurities, which would appear as additional peaks in the spectrum. Gas chromatography has also been successfully employed for the quantitative analysis and resolution of enantiomers of Cr(hfac)₃. acs.orgacs.org

Electron Paramagnetic Resonance (EPR) Spectroscopy for Chromium(III) Centers

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for probing the electronic structure of paramagnetic species like Cr(III) complexes. rsc.org Cr(III), a d³ ion with a spin state of S = 3/2, gives rise to characteristic EPR spectra that provide detailed information about its coordination environment. arxiv.orgnationalmaglab.org

In the absence of an external magnetic field, the degeneracy of the spin sublevels of a high-spin ion (S > 1/2) can be lifted by internal interactions; this is known as zero-field splitting (ZFS). wikipedia.orglibretexts.org For a Cr(III) ion (S=3/2) in an environment with less than perfect octahedral symmetry, the ⁴A₂ ground state splits into two Kramers doublets (Mₛ = ±1/2 and Mₛ = ±3/2). nationalmaglab.org The energy separation between these doublets at zero field is the key ZFS parameter.

The ZFS is described by the axial (D) and rhombic (E) parameters of the spin Hamiltonian. The magnitude of these parameters, particularly D, reflects the extent of distortion from ideal octahedral symmetry. nih.gov For many Cr(III) complexes with O₆ donor sets, the ZFS is typically small, with |D| values often less than 1 cm⁻¹. nationalmaglab.org For instance, the D value for Cr(acac)₃ is approximately 0.60 cm⁻¹. nationalmaglab.org Large anisotropy can be observed in the EPR spectra when the initial ZFS is comparable to the Zeeman interaction. arxiv.org

The g-factor, determined from the position of the resonance in an EPR spectrum, is a measure of the magnetic moment of the unpaired electrons and is sensitive to the electronic environment of the Cr(III) ion. For a d³ ion like Cr(III), the g-factor is typically close to the free-electron value of ~2. arxiv.org Deviations from this value are indicative of spin-orbit coupling and covalent interactions within the complex.

Ligand field perturbations, caused by distortions from perfect symmetry or by the specific nature of the coordinating ligands, have a direct impact on the EPR parameters. These perturbations influence the g-values and are the primary origin of the zero-field splitting. illinois.edu Changes in the ligand shell, for example, the replacement of CH₃ with CF₃ groups, alter the ligand field strength and the covalency of the Cr-O bonds. This, in turn, modifies the spin-orbit coupling contributions and leads to changes in the observed g-factors and ZFS parameters, providing insight into the electronic structure perturbations. cardiff.ac.ukrsc.org

Table 3: Mentioned Chemical Compounds

| Compound Name | Formula |

|---|---|

| This compound | Cr(C₅HF₆O₂)₃ |

| Chromium (III) acetylacetonate | Cr(C₅H₇O₂)₃ |

| Chromium (III) oxide | Cr₂O₃ |

| Acetylacetone | C₅H₈O₂ |

| Carbon tetrachloride | CCl₄ |

| Dibenzoyltartrate | C₁₈H₁₄O₈ |

This table is interactive. Click on the headers to sort.

Advanced Magnetic Properties and Magnetochemistry Research

Temperature-Dependent Magnetic Susceptibility Measurements and Data Interpretation

The paramagnetism of Chromium(III) hexafluoroacetylacetonate is primarily investigated through temperature-dependent magnetic susceptibility measurements. These experiments typically involve using a SQUID (Superconducting Quantum Interference Device) magnetometer to measure the magnetic moment of a sample over a range of temperatures, often from cryogenic conditions (around 2 K) to room temperature (300 K).

For a simple paramagnetic substance, the magnetic susceptibility (χ) is expected to follow the Curie Law, which states that susceptibility is inversely proportional to temperature (T). However, in many real systems, including Cr(hfac)₃, deviations occur, and the behavior is better described by the Curie-Weiss law:

χ = C / (T - θ)

Where C is the Curie constant and θ is the Weiss temperature. The Curie constant is related to the effective magnetic moment (μ_eff) of the ion. For a d³ ion like Cr(III), with three unpaired electrons (S=3/2), the theoretical spin-only magnetic moment is approximately 3.87 Bohr magnetons (μ_B). Experimental data for similar chromium(III) complexes, such as chromium tris-acetylacetonate (Cr(acac)₃), show that the experimental points fit well with the Curie-Weiss law, indicating predictable paramagnetic behavior with no significant magnetic anomalies. researchgate.net The Weiss constant (θ) provides information about intermolecular magnetic interactions, with a non-zero value suggesting either ferromagnetic (positive θ) or antiferromagnetic (negative θ) interactions between adjacent molecules in the crystal lattice.

Table 1: Representative Magnetic Data for a d³ System

| Parameter | Theoretical Value/Typical Range | Significance |

|---|---|---|

| Spin State (S) | 3/2 | Corresponds to three unpaired electrons in the 3d orbitals. |

| Spin-only Magnetic Moment (μ_so) | 3.87 μ_B | Calculated theoretical magnetic moment ignoring orbital contribution. |

| Experimental Magnetic Moment (μ_eff) | ~3.8 - 4.0 μ_B | Measured value; closeness to spin-only value indicates quenched orbital momentum. |

| Weiss Constant (θ) | Typically small, near 0 K | Indicates the strength and nature of intermolecular magnetic exchange interactions. |

Application of Theoretical Frameworks for Understanding Paramagnetism (e.g., Crystal Field Theory, Ligand Field Theory)

Crystal Field Theory (CFT) and Ligand Field Theory (LFT) are fundamental to understanding the electronic structure and paramagnetism of Cr(hfac)₃. semanticscholar.org In an octahedral environment, as is approximately the case for the CrO₆ core in this complex, the five degenerate d-orbitals of the free Cr³⁺ ion are split into two energy levels: a lower-energy triplet (t₂g) and a higher-energy doublet (e_g). umass.eduyoutube.com The energy separation between these levels is denoted as Δo (or 10Dq). umass.edu

For a d³ ion like Cr(III), the three d-electrons occupy the lower-energy t₂g orbitals with parallel spins (t₂g³ e_g⁰), according to Hund's rule. quora.com This configuration results in a ⁴A₂g ground state (in O_h symmetry). umass.edu Because there are unpaired electrons, the complex is paramagnetic. quora.comyoutube.com The magnitude of Δo is influenced by the nature of the ligands, as arranged in the spectrochemical series. umass.edulacc-terryb.com The hexafluoroacetylacetonate ligand creates a relatively strong ligand field.

Ligand Field Theory, an extension of CFT that incorporates covalent character in the metal-ligand bond, provides a more complete picture. lookchemmall.com It helps to quantify the σ- and π-bonding interactions between the chromium ion and the oxygen atoms of the hfac ligands. These interactions fine-tune the energies of the d-orbitals and are crucial for accurately interpreting electronic spectra and magnetic properties. The presence of electron-withdrawing CF₃ groups in the hfac ligand, compared to the CH₃ groups in the acetylacetonate (B107027) (acac) ligand, modifies the ligand field strength and the covalency of the Cr-O bonds.

Investigation of Exchange Interactions and Coupling Phenomena in Chromium(III) Hexafluoroacetylacetonate Systems

While Cr(hfac)₃ molecules are discrete and well-separated in the solid state, weak intermolecular interactions can still occur. These magnetic exchange interactions are mediated through space or through networks of molecules in the crystal lattice. If chromium centers are close enough, phenomena such as superexchange can arise, where non-magnetic atoms (like those in the ligand framework) mediate a magnetic interaction between two metal centers. nih.govarxiv.org

The study of these interactions often involves analyzing the deviation of magnetic susceptibility data from the ideal Curie law at very low temperatures. A negative Weiss constant (θ) in the Curie-Weiss plot is indicative of weak antiferromagnetic coupling between the Cr(III) centers, meaning the spins on neighboring molecules tend to align anti-parallel. Conversely, a positive θ would suggest ferromagnetic coupling. aps.org

In more complex systems, such as dimers or polymers containing Cr(III) units, these exchange interactions can be much stronger, leading to significant deviations from simple paramagnetic behavior. nih.govhhu.de The study of such systems helps to understand the pathways for magnetic coupling, distinguishing between direct metal-metal interactions and ligand-mediated superexchange. nih.gov For monomeric complexes like Cr(hfac)₃, these effects are generally subtle but can be detected in precise low-temperature magnetic measurements.

Elucidation of Spin-Orbit Coupling and Resultant Electronic State Splittings

In a perfect octahedral (O_h) symmetry, the ground electronic state (⁴A₂g) of a Cr(III) ion is orbitally non-degenerate, meaning there should be no first-order spin-orbit coupling. However, the actual symmetry of Cr(hfac)₃ is D₃, which is a lower symmetry than O_h. nih.gov This reduction in symmetry, combined with second-order spin-orbit coupling effects, causes a small splitting of the ground state. This phenomenon is known as zero-field splitting (ZFS). researchgate.net

ZFS removes the degeneracy of the four spin levels (M_s = +3/2, +1/2, -1/2, -3/2) of the S=3/2 ground state, even in the absence of an external magnetic field. The splitting is described by the axial (D) and rhombic (E) ZFS parameters. Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for measuring these parameters. For Cr(hfac)₃, an axial splitting parameter (D) of 0.7 cm⁻¹ has been reported, which is a direct measure of the magnitude of this splitting. researchgate.net

Furthermore, spin-orbit coupling also influences the excited states. For instance, the lowest energy excited states in Cr(III) complexes are doublet states (²E_g, ²T₁g in O_h symmetry). In the D₃ symmetry of Cr(hfac)₃ and related complexes like Cr(acac)₃, these states also split. The ²T₁ state, for example, splits into ²A₂ and ²E components, with energy separations that can be calculated and observed using high-resolution electronic spectroscopy. nih.gov This splitting provides detailed information about the electronic structure and the subtle interplay of ligand field effects and spin-orbit coupling. nih.govarxiv.org

Table 2: Spectroscopic and Magnetic Parameters for Cr(III) Complexes

| Parameter | Typical Value for Cr(hfac)₃ / Related Complexes | Method of Determination | Physical Significance |

|---|---|---|---|

| Ground State (O_h symmetry) | ⁴A₂g | Theory, Spectroscopy | The lowest energy electronic state for a d³ ion in an octahedral field. |

| Ground State (D₃ symmetry) | ⁴A₂ | Theory, Spectroscopy | The ground state in the actual, lower-symmetry environment. |

| Zero-Field Splitting (D) | 0.7 cm⁻¹ | EPR Spectroscopy | Magnitude of the energy splitting of the ground state spin levels due to low symmetry and spin-orbit coupling. researchgate.net |

| Excited State Splitting (²T₁) | ~0.06 - 0.07 eV | Quantum Chemical Calculations | Energy separation between doublet excited states (e.g., ²A₂ and ²E) caused by low symmetry. nih.gov |

Coordination Chemistry and Ligand Reactivity Studies

Impact of Ligand Field Effects on the Coordination Environment Preferences of Chromium(III)

The coordination chemistry of Chromium(III) hexafluoroacetylacetonate is fundamentally governed by the electronic configuration of the central metal ion and the nature of the surrounding ligands. The Chromium(III) ion possesses a d³ electronic configuration. fiveable.mejeol.com In the presence of a ligand field, such as that created by the six oxygen donor atoms from the three hexafluoroacetylacetonate (hfac) ligands, the five degenerate d-orbitals of the chromium ion split into two distinct energy levels: a lower-energy t₂g set and a higher-energy e_g set. umass.educore.ac.uk This splitting is a central concept of Ligand Field Theory.

For a d³ ion like Cr(III) in an octahedral environment, the three valence electrons singly occupy each of the lower-energy t₂g orbitals (t₂g³ e_g⁰). This arrangement results in a significant Crystal Field Stabilization Energy (CFSE), which contributes to the thermodynamic stability of the complex. libretexts.org The high CFSE for d³ systems explains the strong preference of Chromium(III) for an octahedral coordination geometry, as observed in the crystal structure of Cr(hfac)₃. fiveable.meresearchgate.netnih.gov This electronic configuration also renders the complex kinetically inert, meaning that ligand substitution reactions occur slowly. libretexts.orgchemguide.co.uk The high activation energy required to disrupt the stable t₂g³ configuration makes it difficult to form the necessary intermediates for rapid ligand exchange. libretexts.org

The spectrochemical series arranges ligands based on their ability to cause d-orbital splitting (Δo). umass.educore.ac.uk The electron-withdrawing trifluoromethyl (-CF₃) groups on the hexafluoroacetylacetonate ligand influence its electronic properties and thus its position in this series relative to simpler β-diketonates like acetylacetonate (B107027) (acac). The ligand field can be so influential as to enable redox-activity in the ligand itself, a phenomenon described as ligand field-actuated redox-activity. rsc.org This involves the destabilization of metal-based d-orbitals relative to the ligand's π* lowest unoccupied molecular orbital (LUMO), which can be chemically tailored. rsc.org

| Parameter | Description | Relevance to Cr(hfac)₃ |

| Metal Ion | Chromium(III) | Central metal center |

| Electron Config. | d³ | Leads to high CFSE and inertness fiveable.melibretexts.org |

| Coordination Geo. | Octahedral | Strongly preferred due to electronic factors fiveable.meresearchgate.net |

| CFSE | High | Contributes to the complex's high stability libretexts.org |

| Kinetic Profile | Inert | Slow to undergo ligand exchange reactions libretexts.orgchemguide.co.uk |

Role of Hexafluoroacetylacetonate as a Bidentate Ligand and its Chelating Properties

The hexafluoroacetylacetonate anion (hfac⁻) is a bidentate chelating ligand, meaning it binds to the central metal ion through two donor atoms simultaneously. researchgate.net In the case of Cr(hfac)₃, each hfac⁻ ligand coordinates to the Chromium(III) ion via its two oxygen atoms. researchgate.netnih.gov This simultaneous binding forms a stable six-membered ring structure known as a chelate ring. The formation of multiple chelate rings significantly enhances the thermodynamic stability of the complex compared to coordination with analogous monodentate ligands, an effect known as the chelate effect.

| Property | Description |

| Ligand Name | Hexafluoroacetylacetonate (hfac) |

| Formula | C₅HF₆O₂⁻ |

| Denticity | Bidentate |

| Donor Atoms | Two Oxygen atoms |

| Chelate Ring Size | 6-membered ring |

Mechanistic Insights into Ligand Exchange Reactions Involving Hexafluoroacetylacetonate

Ligand exchange reactions in Chromium(III) complexes, including those with hexafluoroacetylacetonate, are characteristically slow due to the kinetic inertness of the d³ metal center. libretexts.orglibretexts.org The high crystal field stabilization energy associated with the t₂g³ configuration creates a significant activation barrier for substitution. libretexts.org

Studies on related β-diketonate complexes provide insight into the likely mechanisms. For the replacement of one β-diketonate ligand by another, a dissociatively-activated mechanism is often proposed. cdnsciencepub.com A key feature of this pathway is the formation of an intermediate where one of the bidentate ligands becomes monodentate, temporarily "dangling" by a single Cr-O bond. This opens up a coordination site on the metal, allowing the incoming ligand to attack. The rate-determining step can be the initial ring-opening or the subsequent breaking of the second metal-ligand bond. cdnsciencepub.com

These exchange reactions can be influenced by external factors. For instance, the presence of acid has been shown to catalyze ligand exchange in related vanadium(III) β-diketonate complexes, and similar behavior is expected for Cr(III). cdnsciencepub.com The acid can protonate the oxygen atom of the dangling ligand, weakening the remaining Cr-O bond and facilitating its departure. Conversely, the presence of a base can inhibit the reaction. cdnsciencepub.com In some systems, it is possible to isolate reaction intermediates. For example, during ligand exchange reactions of the analogous tris(acetylacetonato)chromium(III), an intermediate species, cis-[Cr(acac)₂(H₂O)₂]⁺, has been successfully isolated and characterized. researchgate.net

| Factor | Influence on Ligand Exchange Rate | Mechanism |

| Cr(III) d³ Config. | Decreases rate (inert) | High activation energy due to loss of CFSE in intermediate libretexts.org |

| Acid Catalysis | Increases rate | Protonation of the "dangling" ligand facilitates dissociation cdnsciencepub.com |

| Base Inhibition | Decreases rate | Deprotonation can strengthen the M-O bond cdnsciencepub.com |

| Solvent | Can participate | Solvent molecules can occupy the vacant site in the intermediate |

Intermetallic Interactions and Coordination Behavior with Other Metal Centers in Heterometallic Assemblies

Chromium(III) hexafluoroacetylacetonate can serve as a "metalloligand" or building block for the construction of more complex, multi-metallic structures known as heterometallic assemblies. In such systems, the Cr(hfac)₃ unit interacts with other metal centers, which can be from the same or different elements.

The interaction can occur through several modes. The carbonyl oxygen atoms of the coordinated hfac⁻ ligands are Lewis basic and possess lone pairs of electrons, allowing them to coordinate to a second, Lewis acidic metal center. This would result in a bridging-ligand interaction, where the hfac⁻ ligand links a chromium(III) ion and another metal ion. This is a common strategy for creating discrete binuclear or polynuclear molecules.

While specific crystal structures of heterometallic assemblies containing the Cr(hfac)₃ unit are not detailed in the provided search results, the principles are well-established in coordination chemistry. For example, heterometallic complexes containing Cr(III) have been synthesized where a complex anion, [Cr(Edta)]⁻, is linked to cationic copper or nickel complexes through hydrogen bonds and electrostatic forces. researchgate.net In other systems, such as those using salen-type ligands, different metal ions (e.g., 3d and 4f metals) are linked together through bridging phenolate (B1203915) oxygen atoms within the same ligand framework. nih.gov By analogy, it is conceivable to synthesize molecules where Cr(hfac)₃ units are linked to other metal fragments, such as those of lanthanides or other transition metals, through the peripheral oxygen or fluorine atoms of the hfac ligands, leading to materials with potentially interesting magnetic or optical properties.

| Structural Motif | Description | Potential Example with Cr(hfac)₃ |

| Bridging Ligand | A ligand simultaneously bonded to two or more metal centers. | An oxygen atom of an hfac ligand in Cr(hfac)₃ also binds to a different metal ion (e.g., a lanthanide). |

| Ionic Assembly | Anionic and cationic complex units held by electrostatic forces. | A cationic metal complex paired with an anionic derivative, e.g., [Cr(hfac)₄]⁻. |

| Hydrogen Bonding | Directed interactions between H-bond donors and acceptors on different complex units. | If Cr(hfac)₃ is co-crystallized with a hydrogen-bond-donating complex. |

Catalytic Applications and Mechanistic Insights

Utility in Polymerization Reactions (e.g., alpha-olefin oligomerization)

Chromium (III) hexafluoroacetylacetonate serves as a key component in catalyst systems for the oligomerization of α-olefins, such as the production of 1-hexene (B165129) from ethylene (B1197577). rsc.org In these applications, it is typically used in conjunction with an alkylaluminum compound. rsc.org The specific mode of contact between the chromium compound and the alkylaluminum activator is crucial; for instance, avoiding prior contact between these components can selectively promote trimerization reactions and lead to a high yield of 1-hexene. rsc.org

The broader field of chromium-catalyzed ethylene oligomerization is a significant area of industrial chemistry, aiming to produce linear alpha-olefins (LAOs) like 1-hexene and 1-octene (B94956). rsc.orggoogle.com These LAOs are valuable co-monomers in the production of linear low-density polyethylene (B3416737) (LLDPE). google.com While many systems use precursors like chromium(III) acetylacetonate (B107027) or chromium(III) chloride, the fundamental principles apply to systems involving this compound. bcrec.idmdpi.com These catalyst systems, often activated by organoaluminum compounds like methylaluminoxane (B55162) (MAO), can achieve high catalytic activities and selectivities for specific oligomers. bcrec.id

The choice of ligands and the chromium precursor can influence the product distribution. Research has shown that different chromium-based catalysts can be fine-tuned to selectively produce dimers, trimers, or tetramers of α-olefins. azonano.com For example, certain chromium catalysts are highly effective in the selective trimerization of 1-decene, which is relevant for producing high-performance synthetic lubricant base oils known as poly(α-olefin)s (PAOs). azonano.com

Table 1: Examples of Chromium-Catalyzed Alpha-Olefin Oligomerization

| Catalyst System Components | Alpha-Olefin Feed | Primary Product(s) | Reference |

|---|---|---|---|

| This compound / Alkylaluminum compound | Ethylene | 1-Hexene (trimer) | rsc.org |

| (N,N′,N″-tridodecyltriazacyclohexane)CrCl₃ / MAO-silica | 1-Decene | 1-Decene trimer | azonano.com |

| PNP/Cr(acac)₃/MAO | Ethylene | 1-Hexene and 1-Octene | bcrec.id |

| [CrCl₃(PNPOMe)] / MMAO | Ethylene / 1-Hexene | C₆ and C₁₀ alkenes | rsc.org |

Potential Catalytic Roles in Diverse Organic Synthesis Reactions (based on analogies with related beta-diketonates)

The catalytic utility of chromium complexes extends beyond polymerization. By analogy with other chromium β-diketonates and related complexes, this compound is expected to have potential applications in a variety of organic transformations. semanticscholar.org Metal β-diketonates are known to be versatile catalysts due to their solubility in non-aqueous media and their defined coordination chemistry. semanticscholar.orgresearchgate.net

For instance, chromium-based catalysts have been employed in cross-coupling reactions. A recent study demonstrated a chromium-catalyzed cross-coupling of methyl ketones with cyclic ketones to produce β-branched β,γ-unsaturated ketones with high chemoselectivity and regioselectivity. This suggests a potential application for this compound in facilitating novel C-C bond formations.

Furthermore, chromium complexes are well-known oxidation catalysts. While many applications use chromium(VI) reagents, chromium(III) complexes can act as precursors or catalysts in certain oxidative processes. For example, chromium(III) acetylacetonate has been investigated as a catalyst for the oxidation of 2-methylnaphthalene. Given the electronic similarities, this compound could potentially catalyze similar selective oxidation reactions. The fluorinated ligands might also modulate the redox potential and stability of the active catalytic species, potentially offering advantages in certain transformations.

Application as a Precursor for Heterogeneous Catalysts (e.g., chromium oxide-based catalysts, CuCr₂O₄ catalysts)

This compound is a suitable precursor for the synthesis of heterogeneous chromium-based catalysts, primarily through thermal decomposition or chemical vapor deposition (CVD) processes. Its volatility and clean decomposition characteristics make it an attractive candidate for creating thin films and supported catalysts.

Chromium Oxide-Based Catalysts: Chromium oxide (Cr₂O₃) is a catalytically active material used in various reactions, including dehydrogenation. The properties of the final CrOₓ/SiO₂ catalyst, such as the dispersion of chromium species and catalytic activity, are significantly influenced by the choice of the chromium precursor. Studies using the related compound chromium(III) acetylacetonate have shown it to be an effective precursor for preparing Cr/SiO₂ catalysts for the oxidative dehydrogenation of propane. The catalyst derived from chromium acetylacetonate demonstrated high activity, yielding 32% propylene (B89431) at 750 °C. By analogy, this compound could be used in similar preparations, potentially influencing the final catalyst's surface properties due to the presence of fluorine.

CuCr₂O₄ Catalysts: Copper chromite (CuCr₂O₄) is an important industrial catalyst used extensively in hydrogenation reactions, such as the conversion of esters to alcohols. The synthesis of copper chromite typically involves the co-precipitation of copper and chromium salts. google.com For example, a common method involves reacting a soluble copper salt and a chromium source like an alkali dichromate in the presence of ammonia. google.com While specific documentation on the use of this compound for this purpose is scarce, it could plausibly serve as the soluble chromium source in solution-based synthesis methods, reacting with a copper salt to form a copper-chromium complex precipitate that is subsequently washed, dried, and calcined to yield the final copper chromite catalyst. google.com

Detailed Mechanistic Investigations of Catalytic Cycles and Reaction Pathways

The mechanism of chromium-catalyzed α-olefin oligomerization is complex and has been the subject of extensive research. Two primary mechanisms are often discussed: the Cossee-Arlman mechanism and a metallacycle-based pathway. rsc.org

The Cossee-Arlman mechanism generally leads to a broad, non-selective Schulz-Flory distribution of oligomers. rsc.org This pathway involves the sequential insertion of monomer units into a metal-alkyl bond, followed by chain termination via β-hydride elimination to release the α-olefin and regenerate a metal-hydride species.

For more selective oligomerization, particularly the trimerization of ethylene to 1-hexene, a metallacycle mechanism is widely accepted. rsc.orggoogle.com This pathway is qualitatively different from the Cossee-Arlman mechanism and involves the following key steps:

Oxidative Coupling: Two ethylene molecules coordinate to an electrophilic chromium center and undergo oxidative coupling to form a five-membered metallacyclopentane intermediate. rsc.org

Ethylene Insertion: A third ethylene molecule inserts into the metallacyclopentane ring, expanding it to a seven-membered metallacycloheptane. rsc.org

β-Hydride Elimination and Reductive Elimination: The metallacycloheptane intermediate then undergoes a β-hydride elimination followed by reductive elimination (or a concerted 3,7-hydride shift) to release 1-hexene and regenerate the active catalytic species. rsc.org

This metallacyclic pathway explains the high selectivity for 1-hexene, as the elimination from the seven-membered ring is geometrically more favorable than further insertion. rsc.org Under certain conditions, such as higher ethylene pressures, a second insertion can occur before elimination, leading to the formation of 1-octene via a metallacyclononane intermediate. rsc.org Mechanistic studies using isotopically labeled substrates and computational analysis have provided strong support for these metallacycle-based reaction pathways in selective chromium-catalyzed oligomerization. rsc.org

Materials Science and Thin Film Deposition Research

Development as a Precursor for Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD)

Transition metal β-diketonates, including hexafluoroacetylacetonate derivatives, are important compounds in materials science due to their utility as precursors for Chemical Vapor Deposition (CVD). psu.edu The fluorine substituents in the hexafluoroacetylacetonate (hfac) ligands enhance the compound's volatility, solubility, and Lewis acidity, which are desirable characteristics for CVD and Atomic Layer Deposition (ALD) precursors. psu.edu For a compound to be a suitable ALD precursor, it must have sufficient volatility, thermal stability, and reactivity with the substrate. harvard.edu While β-diketonates can be effective, they are often solids with lower volatility, which can present challenges in precursor delivery. harvard.edu However, their structural tunability allows for the development of compounds with thermal properties optimized for specific deposition processes. mdpi.com

The general requirements for ALD precursors are stringent, demanding a delicate balance of volatility and stability to enable self-terminating surface reactions without thermal decomposition in the gas phase. harvard.edu Organometallic compounds, including β-diketonates, are a major class of precursors investigated for these processes. tue.nl

Controlled Growth and Properties of Chromium-Containing Thin Films

The use of precursors like Chromium (III) hexafluoroacetylacetonate in CVD and ALD allows for the deposition of thin films containing chromium. These techniques provide precise control over film thickness and composition, which is essential for fabricating materials with specific properties. The MOCVD process, in particular, is advantageous for its adaptability and ability to deposit a wide variety of materials, including metals, oxides, and nitrides, that may not be achievable through conventional halide-based CVD. wikipedia.org The properties of the resulting thin films are directly influenced by the precursor's characteristics and the deposition conditions.

Synthesis and Characterization of Metal Oxides and Nanoparticles (e.g., chromium oxide nanoparticles, chromium-doped zinc oxide)

This compound is a viable precursor for synthesizing chromium-containing nanoparticles. For instance, the decomposition of this precursor in supercritical ammonia-methanol has been used to produce a mixture of chromium oxide (Cr₂O₃) and chromium nitride (Cr₂N) nanoparticles. researchgate.net Cr₂O₃ nanoparticles are of significant interest due to their stability and wide range of applications, including in catalysis and as pigments. nih.govrasayanjournal.co.in

Furthermore, chromium is used as a dopant in other metal oxides to tailor their properties. A key example is chromium-doped zinc oxide (Cr-doped ZnO), which is explored for applications in electronics and energy storage. d-nb.info The doping process involves introducing Cr³⁺ ions into the ZnO lattice. d-nb.info The ionic radius of Cr³⁺ (0.063 nm) is similar to that of Zn²⁺ (0.074 nm), facilitating its incorporation. d-nb.info The synthesis of Cr-doped ZnO nanoparticles can be achieved through methods like co-precipitation, where a chromium salt is used as the dopant source. d-nb.infoijournalse.org The resulting nanoparticles exhibit modified structural, optical, and electrical properties compared to pure ZnO. ijournalse.orgresearchgate.net

Table 1: Properties of Chromium-Doped Zinc Oxide (ZnO) Nanoparticles

| Property | Observation | Reference |

|---|---|---|

| Crystallite Size | Decreases from 29 nm (pure ZnO) to 24 nm (3% Cr-doped ZnO). | researchgate.net |

| Optical Band Gap | Decreases from 3.5 eV (pure ZnO) to 3.37 eV (3% Cr-doped ZnO). | researchgate.net |

| Morphology | Changes from spherical to spindle-like structures with increased chromium concentration. | ijournalse.org |

| Conductivity | Varies with dopant concentration, showing an initial increase and then a decrease. | ijournalse.org |

Exploration in Optoelectronic Materials Development (e.g., transparent conductive coatings)

The development of transparent conductive coatings is crucial for devices like touch screens, displays, and solar cells. evaporatedcoatings.comwikipedia.org These coatings require a material that is both electrically conductive and optically transparent. mit.edu While Indium Tin Oxide (ITO) is the industry standard, research into alternative materials is ongoing. wikipedia.orgmit.edu

Materials like chromium-doped zinc oxide (Cr-doped ZnO) are investigated for such optoelectronic applications. researchgate.net Doping ZnO with chromium can alter its electrical conductivity and optical transparency, making it a candidate for transparent conductive films. ijournalse.orgresearchgate.net ZnO itself has a wide bandgap of about 3.37 eV and is transparent in the visible region, properties which can be tuned by introducing dopants like chromium. researchgate.net

Role as Building Blocks for Molecule-Based Magnets

This compound and related hfac complexes are utilized as building blocks for creating molecule-based magnets. psu.edu The field of molecular magnetism aims to design and synthesize magnetic materials from molecular components, such as metal complexes. acs.orgias.ac.in The advantage of this approach is the ability to tune the magnetic properties by modifying the molecular structure. ias.ac.in Heavier transition metals and specific ligands are often employed to introduce desired characteristics like strong magnetic anisotropy. rsc.org

Bimetallic assemblies, such as those containing chromium and other transition metals, have been synthesized to create materials with long-range magnetic ordering. nih.govrsc.org The hfac ligand is particularly useful in this context because it imparts increased solubility and Lewis acidity to the metal complexes, facilitating their reaction and assembly into larger magnetic structures. psu.edu

Synthesis of Nanostructured Materials via Supercritical Fluid Methods

Supercritical fluid synthesis is an advanced method for producing nanostructured materials. A supercritical fluid exists above its critical temperature and pressure, exhibiting properties of both a liquid and a gas, such as the ability to dissolve materials like a liquid and diffuse through solids like a gas. au.dk These tunable properties make supercritical fluids a unique reaction medium. au.dk

This compound has been successfully used as a precursor in this method. In one study, the thermal decomposition of the compound in a supercritical ammonia-methanol mixture was employed to synthesize nanostructured materials. researchgate.net This process yielded an amorphous mixture of Cr₂O₃/Cr₂N, which upon thermal treatment, crystallized into nanoparticles. researchgate.net

Table 2: Synthesis of Nanomaterials from this compound via Supercritical Fluid Method

| Precursor | Fluid Medium | Resulting Material | Form | Reference |

|---|

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the electronic structure and predicting the reactivity of transition metal complexes like Chromium (III) hexafluoroacetylacetonate, often abbreviated as Cr(hfac)3. While specific DFT studies exclusively on Cr(hfac)3 are not extensively documented in publicly available literature, a wealth of information can be gleaned from studies on the closely related and structurally analogous compound, tris(acetylacetonato)chromium(III) or Cr(acac)3. unileoben.ac.at

DFT calculations on Cr(acac)3 have successfully optimized its molecular geometry at levels of theory such as B3LYP with basis sets like 6-311+G* and 6-31G**. unileoben.ac.at These calculations provide insights into bond lengths and angles, which are in excellent agreement with experimental data. For Cr(hfac)3, similar calculations would be expected to show a slight shortening of the Cr-O bond distance compared to Cr(acac)3 due to the increased Lewis acidity of the chromium center induced by the fluorinated ligands.

The electronic structure of Cr(III) complexes in an octahedral field, such as Cr(hfac)3, is characterized by a d³ configuration. scirp.org The d-orbitals split into a lower-energy t2g set and a higher-energy eg set. scirp.org DFT calculations can precisely determine the energies of these orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they govern the reactivity of the complex. In Cr(III) complexes, the HOMO is typically located on the t2g orbitals, and the LUMO on the eg orbitals. lacc-terryb.com

The electron-withdrawing nature of the hexafluoroacetylacetonate ligand is expected to lower the energy of both the HOMO and LUMO in Cr(hfac)3 compared to Cr(acac)3. This increased HOMO-LUMO gap would suggest greater kinetic stability for Cr(hfac)3. Furthermore, the distribution of electron density, which can be visualized through DFT calculations, would show a significant polarization towards the fluorine atoms.

Reactivity predictions based on DFT can be made by analyzing conceptual DFT-based reactivity descriptors. youtube.com These include parameters like electronegativity, chemical hardness, and the Fukui function, which identify the most probable sites for electrophilic and nucleophilic attack. For Cr(hfac)3, the increased positive charge on the chromium center would make it a harder Lewis acid and more susceptible to nucleophilic attack compared to Cr(acac)3. Conversely, the oxygen atoms would be less basic.

| Property | Expected Trend in Cr(hfac)₃ vs. Cr(acac)₃ | Reason |

|---|---|---|

| Cr-O Bond Length | Shorter | Increased Lewis acidity of the Cr(III) center due to electron-withdrawing CF₃ groups. |

| HOMO Energy | Lower | Stabilization of d-orbitals by the electronegative hfac ligand. |

| LUMO Energy | Lower | Stabilization of d-orbitals by the electronegative hfac ligand. |

| HOMO-LUMO Gap | Larger | Differential stabilization of HOMO and LUMO. |

| Lewis Acidity of Cr(III) | Higher | Significant electron withdrawal by the six CF₃ groups. |

| Reactivity towards Nucleophiles | Higher | Increased electrophilicity of the chromium center. |

Computational Modeling and Prediction of Magnetic Properties

The magnetic properties of this compound are primarily determined by the electronic configuration of the Cr(III) ion. With a d³ configuration in an octahedral ligand field, the three d-electrons occupy the lower energy t2g orbitals with parallel spins, resulting in a ground state with a total spin quantum number S = 3/2. researchgate.net This gives the complex its characteristic paramagnetism.

Computational modeling provides a powerful avenue for predicting and understanding these magnetic properties. The magnetic moment of a material arises from the unpaired electrons of the transition metal atoms. arxiv.org For Cr(hfac)3, the spin-only magnetic moment can be calculated using the formula:

μ_so = √[n(n+2)]

where 'n' is the number of unpaired electrons. For Cr(III) with three unpaired electrons, the theoretical spin-only magnetic moment is approximately 3.87 Bohr magnetons (μB). Experimental measurements for similar Cr(III) complexes often show values close to this, confirming the high-spin d³ configuration. researchgate.net

More sophisticated computational models, often based on DFT or post-Hartree-Fock methods, can provide a more detailed picture of the magnetic properties. These models can calculate the zero-field splitting (ZFS) parameters, D and E, which describe the removal of degeneracy of the spin sublevels in the absence of an external magnetic field. These parameters are crucial for understanding the magnetic anisotropy of the molecule.

The nature of the ligand plays a significant role in modulating the magnetic properties. While the hexafluoroacetylacetonate ligand is not expected to cause a spin-crossover to a low-spin state in Cr(III), its electronic influence can subtly affect the magnetic exchange interactions if multiple chromium centers are present in a cluster. However, for the monomeric Cr(hfac)3, the primary focus is on the single-ion magnetism.

Computational approaches can also be used to predict the magnetic susceptibility of the complex as a function of temperature. By calculating the energy levels of the spin states and applying statistical mechanics, the magnetic behavior can be simulated and compared with experimental data obtained from techniques like SQUID (Superconducting Quantum Interference Device) magnetometry.

| Property | Theoretical Value/Description |

|---|---|

| Electronic Configuration of Cr(III) | d³ |

| Spin State | High-spin (quartet ground state) |

| Number of Unpaired Electrons | 3 |

| Total Spin Quantum Number (S) | 3/2 |

| Spin-Only Magnetic Moment (μ_so) | approx. 3.87 μB |

Simulation of Molecule-to-Material Conversion Processes in Vapor Deposition Techniques

This compound is a volatile precursor commonly used in Chemical Vapor Deposition (CVD) to grow thin films of chromium-containing materials, such as chromium oxide (Cr₂O₃). rsc.org Simulating the conversion of the Cr(hfac)3 molecule into a solid material on a substrate is a complex, multi-scale problem that can be addressed using a combination of computational techniques.

At the most fundamental level, quantum mechanics (QM) calculations, particularly DFT, can be employed to investigate the decomposition pathways of the Cr(hfac)3 precursor. These calculations can elucidate the bond dissociation energies, reaction mechanisms, and the nature of the intermediate species formed in the gas phase and on the substrate surface. For instance, the initial step in the decomposition is likely the cleavage of a Cr-O bond or a C-C bond within the ligand, and DFT can predict the activation energies for these processes.

Computational Fluid Dynamics (CFD) is a powerful tool for simulating the macroscopic aspects of the CVD process. scirp.orgresearchgate.net A CFD model of a CVD reactor can predict the temperature and velocity profiles of the gas flow, as well as the concentration distribution of the precursor and any reaction byproducts. arxiv.org This is crucial for understanding how the precursor is transported to the substrate and for optimizing reactor design and process parameters to achieve uniform film growth. The simulations can account for factors like gas flow rates, pressure, and reactor geometry. scirp.org

To bridge the gap between the atomistic scale of chemical reactions and the macroscopic scale of the reactor, multiscale modeling approaches are often necessary. nih.gov These models can incorporate the results from QM calculations (e.g., reaction kinetics) into the CFD simulations. Furthermore, Kinetic Monte Carlo (kMC) simulations can be used to model the film growth on the substrate at a mesoscopic level. kMC can simulate processes like adsorption, desorption, surface diffusion of adatoms, and the nucleation and growth of the thin film, providing insights into the resulting film morphology and microstructure.

Gas-Phase Chemistry: DFT calculations to determine the decomposition mechanism and reaction rates of Cr(hfac)3.

Transport Phenomena: CFD simulations to model the flow of the precursor and reactive species within the CVD reactor.

Surface Chemistry: QM calculations to study the adsorption of Cr(hfac)3 and its fragments on the substrate and the subsequent surface reactions.

Film Growth: kMC simulations to model the evolution of the film's microstructure based on the arrival rates of species from the gas phase and their surface kinetics.

By integrating these computational techniques, a comprehensive understanding of the CVD process using Cr(hfac)3 as a precursor can be achieved, leading to better control over the properties of the deposited thin films.

Advanced Quantum Chemical Studies of Ligand-Metal Bonding and Interactions

The nature of the bonding between the chromium (III) ion and the hexafluoroacetylacetonate ligands is a key determinant of the complex's stability, electronic structure, and reactivity. Advanced quantum chemical studies, going beyond standard DFT, can provide a more nuanced understanding of these interactions.

Ligand Field Theory (LFT) offers a qualitative and semi-quantitative framework for describing the electronic structure of transition metal complexes. aidic.it It considers the interactions between the metal d-orbitals and the ligand orbitals. In Cr(hfac)3, the oxygen atoms of the hfac ligands act as σ-donors and π-donors. The σ-donation from the oxygen lone pairs to the empty eg orbitals of the Cr(III) ion is a major contributor to the Cr-O bond strength. The fluorination of the acetylacetonate (B107027) ligand enhances the σ-donating ability of the oxygen atoms due to the inductive effect, leading to a stronger ligand field.

Multiconfigurational quantum chemistry methods, such as the Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2), are particularly well-suited for studying systems with strong electron correlation effects, which can be present in transition metal complexes. chemrxiv.org These methods can provide a highly accurate description of the ground and excited electronic states, which is crucial for interpreting electronic spectra. For instance, time-resolved L-edge X-ray spectroscopy studies on Cr(acac)3 have been combined with ab initio theory to probe the electronic changes upon excited state formation. rsc.org